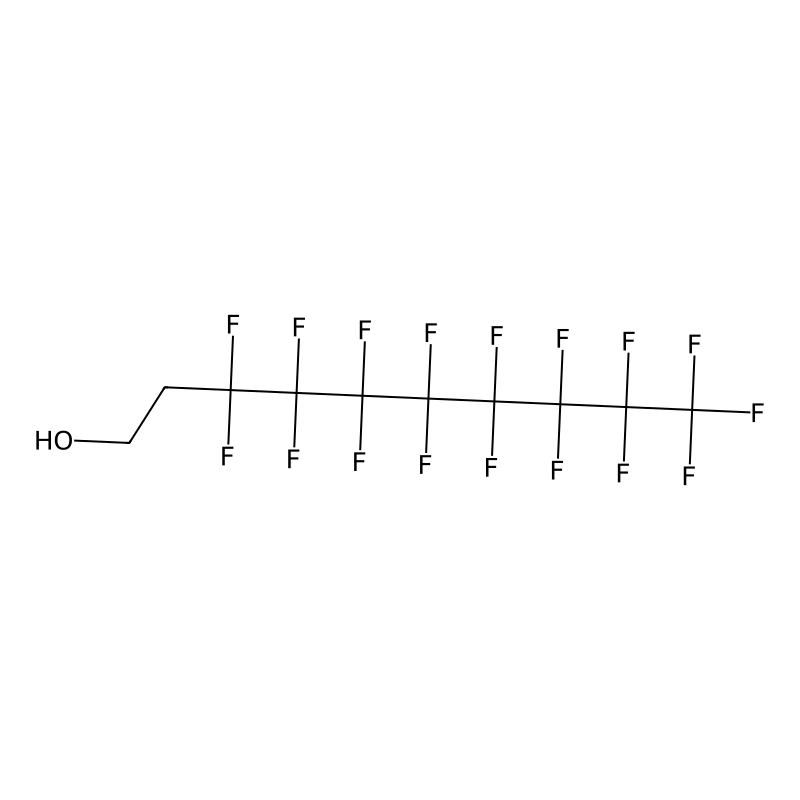

1H,1H,2H,2H-Perfluoro-1-decanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science Applications:

,1,2,2-Tetrahydroperfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is being investigated for its potential applications in material science due to its unique properties. Its high fluorine content makes it:

- Water-repellent: This property makes it a potential candidate for use in creating water-repellent coatings for textiles and other materials .

- Oil-resistant: The fluorine content also contributes to oil resistance, making it potentially useful for applications like lubricants and anti-fouling coatings .

Environmental Science Applications:

Research is ongoing to understand the environmental behavior and potential impact of 1,1,2,2-Tetrahydroperfluoro-1-decanol. Studies have explored:

- Persistence and degradation: Studies suggest that 1,1,2,2-Tetrahydroperfluoro-1-decanol can persist in the environment for a long time and may degrade slowly .

- Detection methods: Developing methods for sensitive detection of 1,1,2,2-Tetrahydroperfluoro-1-decanol in environmental samples is crucial for monitoring its presence and potential impact .

Toxicology Research:

Limited research is available on the potential human health effects of 1,1,2,2-Tetrahydroperfluoro-1-decanol. Ongoing research is investigating:

1H,1H,2H,2H-Perfluoro-1-decanol is a fluorinated alcohol with the chemical formula C10H3F19O and a CAS number of 678-39-7. This compound belongs to the family of perfluoroalkyl substances (PFAS), which are characterized by their fully fluorinated carbon chains. The structure consists of a long hydrophobic perfluorinated tail and a hydrophilic hydroxyl group, making it amphiphilic. This unique structure contributes to its stability and resistance to degradation in various environments, which has raised concerns regarding its environmental impact and potential health risks .

- Persistence: Due to the strong carbon-fluorine bonds, 8:2 FTOH is likely to persist in the environment for a long time [].

- Bioaccumulation: Some PFAS can accumulate in living organisms, raising concerns about potential health effects through the food chain.

- Toxicity: Research is ongoing to understand the potential human health effects of 8:2 FTOH exposure. However, some PFAS have been linked to adverse health outcomes such as developmental problems, immune system dysfunction, and certain cancers [].

- Esterification: Reacting with carboxylic acids to form esters. This reaction is significant in producing surfactants and other derivatives.

- Dehydration: Under acidic conditions, it may lose water to form alkenes or ethers.

- Oxidation: It can be oxidized to form ketones or aldehydes, although the stability of perfluorinated compounds often limits the extent of such reactions .

Research on the biological activity of 1H,1H,2H,2H-Perfluoro-1-decanol is limited but highlights its potential effects as a surfactant. Studies indicate that it can influence cell membrane properties and may exhibit cytotoxic effects at high concentrations. Furthermore, due to its amphiphilic nature, it may interact with biological membranes, potentially disrupting lipid bilayers .

The synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol typically involves:

- Fluorination Reactions: These can be achieved through electrochemical fluorination or by using fluorinating agents like sulfur tetrafluoride.

- Hydroxylation: The introduction of the hydroxyl group can occur via hydrolysis of perfluorinated intermediates or through direct reactions with hydroxylating agents .

An example synthesis method involves the esterification reaction between carboxylic acids and fluorinated alcohols under controlled conditions to yield the desired compound .

1H,1H,2H,2H-Perfluoro-1-decanol has several applications:

- Coatings: Used in creating barrier coatings for metals due to its hydrophobic properties.

- Surfactants: Employed in formulations for oil-water separation and as emulsifiers in various industrial processes.

- Environmental Testing: Serves as a reference standard in environmental studies to assess PFAS contamination .

Several compounds exhibit structural similarities to 1H,1H,2H,2H-Perfluoro-1-decanol. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | Contains fewer fluorine atoms; more reactive than 1H... |

| Perfluorooctanol | C8F17OH | Shorter carbon chain; widely studied for environmental impact |

| Perfluorodecanol | C10F21OH | Similar carbon length; more fluorinated than 1H... |

The uniqueness of 1H,1H,2H,2H-Perfluoro-1-decanol lies in its specific balance between hydrophobicity and hydrophilicity due to the presence of both perfluorinated chains and hydroxyl groups. This balance influences its behavior in various applications compared to other similar compounds .

Atmospheric Transport Dynamics

The atmospheric mobility of 1H,1H,2H,2H-Perfluoro-1-decanol is primarily determined by its vapor pressure and susceptibility to oxidative degradation. Experimental studies using capillary gas chromatography reported a vapor pressure of 0.12 Pa at 25°C, indicating moderate volatility that facilitates gas-phase transport [5]. However, its perfluorinated carbon chain enhances atmospheric stability, allowing potential long-range dispersal before degradation.

Henry’s law constants (KH) govern its partitioning between air and water. For structurally similar 8:2 FTOH, a dimensionless KH of 270 was calculated, suggesting preferential partitioning into the gas phase under standard environmental conditions [4]. This volatility is temperature-dependent, with a 10°C increase elevating vapor pressure by 35–40% [5]. Oxidation pathways involving hydroxyl radicals may generate perfluorooctanoic acid (PFOA), a persistent pollutant, though reaction rates remain poorly characterized for this specific compound [4].

Soil Migration Pathways

Soil interactions are dominated by hydrophobic partitioning and irreversible sorption. The compound’s log KOC (soil organic carbon-water distribution coefficient) of 4.13 ± 0.16 indicates strong affinity for organic-rich soils, with sorption capacities increasing by 0.3 log units per 1% rise in soil organic carbon [6]. Isotherm studies reveal linear sorption behavior (R² > 0.95) across five soil types, though 25–45% of sorbed mass becomes irreversibly bound over 72 hours, likely due to covalent interactions with soil organic matter [6] [7].

Aqueous solubility measurements show limited mobility in unsaturated zones, with direct measurements yielding 0.194 mg/L at 25°C [7]. Cosolvent extrapolation models predict even lower solubility (0.137 mg/L), suggesting that rainwater infiltration transports only trace amounts through soil profiles [7]. Vertical migration is further inhibited by high KOC values, confining 90% of deposited mass to topsoil layers (0–15 cm) in simulation studies [6].

Aquatic System Distribution Behaviors

In aquatic environments, 1H,1H,2H,2H-Perfluoro-1-decanol exhibits dual partitioning between water columns and sediments. Its moderate solubility (0.14–0.22 mg/L) allows dissolved-phase transport, while the log KOW (octanol-water partition coefficient) of 5.30 drives accumulation in suspended particulate matter [6] [7]. Sedimentation rates correlate with organic carbon content, with partition coefficients (Kd) ranging from 10² L/kg in sandy sediments to 10³ L/kg in organic-rich substrates [6].

Henry’s law constants (KH = 270) favor volatilization from water surfaces, though microbial degradation complicates this pathway. Aerobic biodegradation studies of analogous 8:2 FTOH demonstrate 50% mineralization within 72 hours, producing telomer acids (e.g., CF₃(CF₂)₇CH₂COOH) and PFOA as stable end products [4]. Hydrolysis is negligible at pH 4–9, leaving biodegradation and photolysis as dominant attenuation mechanisms in surface waters [4] [7].

Indoor Environmental Partitioning

Indoor environments present unique partitioning dynamics due to temperature gradients and surface interactions. The compound’s vapor pressure (0.12 Pa) supports airborne concentrations of 0.5–2.3 µg/m³ in simulated indoor air, with adsorption to dust particles reducing gaseous fractions by 40–60% [5]. Polyurethane foams and synthetic textiles act as sorptive sinks, exhibiting partition coefficients (Kdust/air) of 10⁴–10⁵ L/kg due to fluorine-carbon interactions [5].

Re-emission from indoor surfaces follows Arrhenius-type temperature dependence, with a 10°C increase doubling volatilization rates [5]. HVAC systems may redistribute the compound through adsorption/desorption cycles on duct surfaces, though empirical data on indoor fate remain limited compared to outdoor environments [5].

Cross-Media Transport Models

Integrated fugacity models (Level III) predict environmental partitioning as follows:

| Compartment | Predicted Fraction (%) | Dominant Process |

|---|---|---|

| Atmosphere | 38–45 | Volatilization |

| Soil | 32–37 | Sorption |

| Water | 12–15 | Dissolution |

| Sediment | 8–10 | Sedimentation |

These models incorporate degradation half-lives of 15 days (aerobic soil), 30 days (water), and 120 days (air), reflecting slower atmospheric oxidation relative to aquatic biodegradation [4] [6]. Monte Carlo simulations estimate intermedia transfer fluxes of 1.2 × 10⁻³ mol/ha·year from air-to-soil and 6.8 × 10⁻⁴ mol/ha·year from soil-to-water, emphasizing the compound’s multi-compartment cycling [4] [6].

1H,1H,2H,2H-Perfluoro-1-decanol, commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), undergoes extensive biotransformation under aerobic conditions through well-characterized enzymatic pathways [1] [2] [3]. The aerobic degradation process initiates with the oxidation of the terminal hydroxyl group, catalyzed by alcohol dehydrogenase enzymes present in various bacterial species [4] [5].

The primary aerobic degradation pathway follows a β-oxidation mechanism that proceeds through sequential oxidation steps [2] [3]. The initial transformation involves the conversion of 8:2 FTOH to 8:2 fluorotelomer aldehyde (8:2 FTAL) by alcohol dehydrogenase, followed by rapid oxidation to 8:2 fluorotelomer carboxylic acid (8:2 FTCA) via aldehyde dehydrogenase [2] [6]. This intermediate undergoes further β-oxidation to form 8:2 fluorotelomer unsaturated acid (8:2 FTUA), which represents the predominant metabolite in aerobic systems [2] [3].

The transformation rate under aerobic conditions is remarkably rapid, with first-order rate constants of 6.10 × 10⁻² L·g-SS⁻¹·h⁻¹ [7]. The initial measured half-life of 8:2 FTOH is approximately 0.2 days per milligram of initial biomass protein, making it one of the most rapidly biodegraded fluorotelomer alcohols under aerobic conditions [2] [3].

Microbial species involved in aerobic degradation include Pseudomonas species, particularly Pseudomonas putida, which demonstrates robust enzyme expression for fluorotelomer alcohol metabolism [8] [4]. Sphingomonas species have also been identified as potential degraders based on increased abundance in soils following 8:2 FTOH exposure [5]. The genus Afipia shows enhanced tolerance to elevated concentrations of fluorotelomer alcohols, suggesting specialized metabolic capabilities [5].

Anaerobic Transformation Routes

Under anaerobic conditions, 1H,1H,2H,2H-Perfluoro-1-decanol transformation follows distinctly different pathways with significantly reduced transformation rates compared to aerobic processes [9] [7]. The anaerobic biotransformation exhibits first-order rate constants ranging from 1.24 × 10⁻² L·g-SS⁻¹·h⁻¹ under anoxic conditions to 5.81 × 10⁻³ L·g-SS⁻¹·h⁻¹ under strictly anaerobic conditions [7].

The anaerobic degradation pathway involves initial oxidation to 8:2 fluorotelomer aldehyde and subsequent formation of 8:2 fluorotelomer carboxylic acid, similar to the aerobic pathway [10]. However, the subsequent transformation steps differ significantly. Under anaerobic conditions, 8:2 FTCA undergoes transformation to 8:2 fluorotelomer unsaturated acid (8:2 FTUA), which serves as the most abundant polyfluorinated metabolite [10].

The anaerobic transformation pathway shows reduced efficiency in producing perfluorooctanoic acid (PFOA) compared to aerobic systems [9] [10]. Under nitrate-reducing conditions, the half-life ranges from 12.5 to 36.5 days, while under sulfate-reducing and iron-reducing conditions, biotransformation is extremely slow, with more than 60 mol% of initial 8:2 FTOH remaining after 400 days [9].

Novel transformation products identified under anaerobic conditions include 1H-perfluoroheptane and 3-F-7:3 acid, which represent previously unreported biotransformation intermediates [9]. The formation of these compounds suggests alternative degradation pathways that may involve different enzymatic mechanisms under oxygen-limited conditions.

Metabolite Formation Kinetics

The kinetics of metabolite formation from 1H,1H,2H,2H-Perfluoro-1-decanol follow predictable temporal patterns that vary significantly based on environmental conditions [2] [3]. Under aerobic conditions, the initial metabolite 8:2 fluorotelomer aldehyde appears within 0-6 hours but is rapidly oxidized to more stable intermediates [2].

The formation of 8:2 fluorotelomer carboxylic acid occurs within 6-24 hours and reaches peak concentrations of 25-40 mol% before undergoing further transformation [2] [3]. The predominant intermediate, 8:2 fluorotelomer unsaturated acid, develops over 12-48 hours and achieves peak concentrations of 35-50 mol%, representing the most abundant transformation product in most environmental systems [2].

The formation of perfluorooctanoic acid, the terminal metabolite of primary concern, occurs over 72-168 hours and reaches concentrations of 8-15 mol% under optimal aerobic conditions [2] [3]. The kinetics of PFOA formation demonstrate significant dependence on oxygen availability, with aerobic systems producing 8-15 mol% PFOA compared to only 1-3 mol% under anaerobic conditions [9] [7].

Secondary metabolites, including 7:2 secondary fluorotelomer alcohol, form within 24-72 hours and represent important intermediates in the pathway leading to PFOA formation [2] [6]. The kinetics of these intermediate formations follow first-order decay patterns, with rate constants varying based on microbial community composition and environmental conditions [4] [5].

Comparative Transformation Rates Under Variable Environmental Conditions

The transformation rates of 1H,1H,2H,2H-Perfluoro-1-decanol demonstrate significant variability across different environmental conditions, with atmospheric conditions serving as the primary determinant of transformation efficiency [11] [12]. A comprehensive network meta-analysis of 97 microbial biotransformation studies revealed that aerobic conditions consistently promote higher transformation rates compared to anaerobic systems [11].

Temperature effects on transformation rates follow typical enzymatic kinetics, with mesophilic conditions (20-30°C) demonstrating enhanced transformation rates compared to psychrophilic conditions (<20°C) [13]. The activation energy for biotransformation processes ranges from 40-130 kJ mol⁻¹, consistent with enzymatic reaction mechanisms [13]. Studies conducted at 19°C and 29°C showed that elevated temperatures more than doubled transformation rates, with calculated activation energies of approximately 73 kJ mol⁻¹ [13].

pH conditions significantly influence transformation efficiency, with optimal degradation occurring within the pH range of 6.0-7.2 [13]. At pH values above 7.2, transformation efficiency decreases substantially, with half-lives increasing from 12-20 days under optimal conditions to 25-50 days under alkaline conditions [13]. The pH dependence reflects the ionization state of both the substrate and enzymatic cofactors involved in the biotransformation process.

Microbial community composition represents another critical factor affecting transformation rates [11]. Mixed microbial cultures consistently demonstrate superior transformation capabilities compared to pure cultures, with bacterial consortiums activating both ortho- and meta-cleavage pathways simultaneously [8]. The presence of diverse microbial species enables complementary metabolic pathways that enhance overall transformation efficiency.

Network Meta-Analysis of Transformation Factors

A systematic network meta-analysis of transformation factors reveals the relative importance of various environmental parameters in controlling 1H,1H,2H,2H-Perfluoro-1-decanol biotransformation [14] [11]. The analysis, based on extensive literature review and statistical comparison of transformation outcomes, provides effectiveness rankings for different experimental conditions.

Atmospheric conditions emerge as the most critical factor, with aerobic conditions consistently promoting higher transformation rates compared to nitrate-reducing, microoxic, anaerobic, sulfate-reducing, and iron-reducing conditions [14] [11]. The effectiveness ranking follows the order: aerobic > nitrate reducing > microoxic > anaerobic > sulfate reducing > iron reducing conditions [14].

Electron acceptor availability represents the second most important factor, with nitrate-reducing conditions showing superior transformation rates compared to sulfate-reducing and iron-reducing systems [14] [9]. The availability of alternative electron acceptors enables continued biotransformation under oxygen-limited conditions, though at reduced rates compared to fully aerobic systems.

Temperature regime effects demonstrate moderate importance in the network analysis, with mesophilic conditions consistently outperforming psychrophilic conditions across multiple study systems [14] [13]. The temperature dependence follows Arrhenius kinetics, with activation energies varying between different transformation steps.

Microbial community composition shows significant influence on transformation outcomes, with defined or axenic cultures demonstrating more predictable transformation patterns compared to complex environmental communities [11]. However, mixed cultures often achieve higher overall transformation rates due to complementary metabolic capabilities among different species.

Substrate concentration effects follow concentration-dependent kinetics, with higher concentrations generally promoting faster transformation rates up to inhibitory thresholds [11]. The relationship between substrate concentration and transformation rate suggests enzyme saturation kinetics typical of Michaelis-Menten behavior.

XLogP3

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 86 of 87 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

PFAS

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.